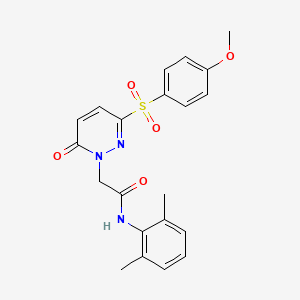

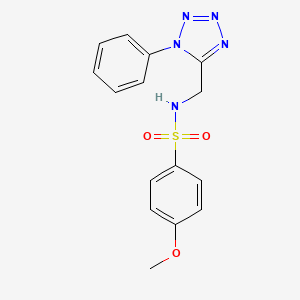

4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity

Tetrazole derivatives, including our compound of interest, are known for their antibacterial properties. They act as nonclassical bioisosteres of carboxylic acids, which allows them to interact effectively with bacterial enzymes and receptors. The planar structure of the tetrazole ring aids in the stabilization of electrostatic repulsion, enhancing receptor-ligand interactions crucial for antibacterial action .

Antifungal Activity

Similar to their antibacterial uses, tetrazole compounds also exhibit antifungal activities. The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its ability to inhibit the growth of various fungi, making it a valuable asset in the development of new antifungal agents .

Analgesic Properties

The compound has been studied for its potential analgesic effects. Derivatives with the tetrazole moiety have shown both central and peripheral analgesic properties, indicating their usefulness in pain management therapies .

Anti-inflammatory Applications

The anti-inflammatory properties of tetrazoles are well-documented. The compound’s ability to modulate inflammatory pathways can be leveraged in the design of new anti-inflammatory drugs, potentially with fewer side effects than traditional medications .

Antitumor Activity

Tetrazole derivatives are being explored for their antitumor activities. Their interaction with cancer cell lines and potential to disrupt tumor growth make them candidates for further research in cancer therapy .

Antihypertensive Effects

The structural similarity of tetrazoles to carboxylic acids allows them to mimic the biological activity of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. This makes them interesting molecules for the development of new antihypertensive drugs .

Material Chemistry Applications

Due to their stability and reactivity, tetrazole derivatives are used in material chemistry, particularly in the synthesis of novel materials with specific electronic or mechanical properties .

Virtual Screening Platforms

Tetrazoles, including our compound, can serve as platforms for virtual screening in drug discovery. Their diverse biological activities and structural versatility make them suitable for computational models to predict new drug candidates .

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are currently unknown. The compound belongs to the tetrazole family, which is known for its diverse biological applications . Tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions

Mode of Action

Tetrazoles in general act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The exact pathways this compound affects would depend on its specific targets and mode of action.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it is likely that this compound could have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-23-13-7-9-14(10-8-13)24(21,22)16-11-15-17-18-19-20(15)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWOTYRPGYQDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)

![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)

![2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B2933674.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)

![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)

![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)